molecular formula C16H14FN3OS2 B3125880 2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol CAS No. 329779-42-2

2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol

Cat. No.: B3125880
CAS No.: 329779-42-2
M. Wt: 347.4 g/mol
InChI Key: RFASZKWWQUIDBR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate (CAS: 324785-29-7) is a pyrrolidine-based compound with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl substituent, and a 4-chlorophenyl ring at the 3-position of the pyrrolidine scaffold. This molecule is widely used as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules, due to its stability and ease of functionalization .

Properties

IUPAC Name

2-[[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c17-13-7-5-11(6-8-13)10-22-16-20-19-15(23-16)18-9-12-3-1-2-4-14(12)21/h1-8,21H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFASZKWWQUIDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN=C(S2)SCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136775
Record name 2-[[[5-[[(4-Fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329779-42-2
Record name 2-[[[5-[[(4-Fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329779-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-[[(4-Fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .

Comparison with Similar Compounds

tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate

  • Structural Differences : The 4-chlorophenyl group in the target compound is replaced with a 3-chlorophenylmethyl substituent.
  • Properties: Melting point: 109–111°C (vs. LogP: 3.848 (indicating higher hydrophobicity than the target compound due to the methyl linker) .
  • Applications : Used in drug discovery for its enhanced lipophilicity, which may improve membrane permeability compared to the target compound .

tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

  • Structural Differences : Features a trifluoromethyl group and a methyl substituent at the 4-position, with stereochemical specificity (R,S configuration).
  • Properties: Molecular formula: C11H18F3NO3 (vs. C15H20ClNO3 for the target compound). Functional impact: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making it more resistant to enzymatic degradation .
  • Applications : Valued in medicinal chemistry for fluorinated drug candidates targeting CNS disorders .

Piperidine-Based Analogues

tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

  • Structural Differences : Replaces the pyrrolidine ring with a partially unsaturated piperidine (3,6-dihydropyridine) and introduces a 2-(trifluoromethyl)phenyl group.
  • Properties :
    • Molecular weight: 327.35 g/mol (vs. 309.78 g/mol for the target compound).
    • Reactivity: The dihydropyridine ring enables conjugation and redox activity, unlike the saturated pyrrolidine in the target compound .
  • Applications : Used in synthesizing kinase inhibitors due to its planar, conjugated system .

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

  • Structural Differences : Incorporates a methoxycarbonylphenyl group and a dihydropyridine core.
  • Applications : Serves as a precursor for ester-functionalized bioactive molecules .

Functional Group and Reactivity Analysis

Compound Key Functional Groups Reactivity Profile
Target Compound Boc, hydroxyl, 4-chlorophenyl Hydroxyl enables hydrogen bonding; Boc group facilitates deprotection for further coupling .
3-Chlorophenylmethyl analogue Boc, hydroxyl, 3-chlorophenylmethyl Methyl linker increases steric bulk, reducing nucleophilic attack susceptibility .
Trifluoromethyl derivative Boc, hydroxyl, trifluoromethyl, methyl Fluorine atoms enhance thermal stability and alter pKa of adjacent hydroxyl .
Dihydropyridine analogue Boc, dihydropyridine, trifluoromethyl Conjugated dihydropyridine participates in cycloaddition reactions .

Biological Activity

2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol is a compound derived from the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H8FN3S2
  • CAS Number : 299936-22-4
  • Melting Point : 149-150 °C
  • Boiling Point : 421.3 °C (predicted)
  • Density : 1.46 g/cm³ (predicted)
  • pKa : 2.44 (predicted)

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundActivityReference
5-(4-Fluorobenzyl)-1,3,4-thiadiazoleInhibits Listeria monocytogenes and Escherichia coli
1,3,4-thiadiazole derivativesAntibacterial against multiple strains

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For example, related compounds have been evaluated for their ability to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the activation of caspases.

CompoundCell LineMechanismReference
2-Amino-1,3,4-thiadiazole derivativesMCF7Caspase activation leading to apoptosis
5-(Trifluoromethyl)-1,3,4-thiadiazole derivativesPC3Induction of apoptosis via caspase pathway

The biological activity of thiadiazoles is attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Apoptosis Induction : Activation of caspases is a common pathway through which these compounds exert their anticancer effects.
  • Antiviral Activity : Some studies suggest that certain thiadiazoles may also exhibit antiviral properties against HIV and other viruses by interfering with viral replication mechanisms.

Case Studies

A notable study investigated the synthesis and biological evaluation of a series of thiadiazole derivatives. The findings indicated that modifications on the phenyl ring significantly affected the biological activity:

  • Study Findings :
    • Compounds with electron-withdrawing groups (like fluorine) showed enhanced activity against cancer cells.
    • Structure-activity relationship (SAR) studies revealed that the positioning and nature of substituents on the thiadiazole ring are crucial for optimal biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol
Reactant of Route 2
Reactant of Route 2
2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol

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